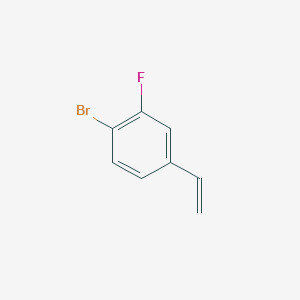

4-溴-3-氟苯乙烯

描述

4-Bromo-3-fluorostyrene is a chemical compound with the CAS Number: 916814-07-8 . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

4-Bromo-3-fluorostyrene is a liquid at room temperature . A related compound, poly(4-fluorostyrene), has been found to have good thermal stability and decreased leakage current .科学研究应用

氟化合物的合成

4-溴-3-氟苯乙烯已用于氟化合物的立体选择性制备。例如,通过异构化制备的高 E/Z 比 1-溴-1-氟苯乙烯,经历 Heck 反应生成单氟二烯基酯。这些反应突出了该化合物在合成具有材料科学和药物学潜在应用的复杂氟化结构中的作用 (Jianjun Xu & D. Burton, 2004)。

聚合物化学

在聚合物化学中,4-溴-3-氟苯乙烯一直是新型共聚物创造的一部分,尤其是在与环取代的 2-苯基-1,1-二氰基乙烯结合时。这证明了其在通过将氟原子引入聚合物主链来调节聚合物的物理性质(例如玻璃化转变温度和分解行为)中的效用 (G. Kharas et al., 2010)。

氟化结构单元

另一个应用涉及 α-氟-硝基烯烃的合成,展示了 4-溴-3-氟苯乙烯在为有机合成创造氟化结构单元方面的潜力。这些结构单元在合成各种氟化产物中用途广泛,突出了该化合物在开发具有增强性能的新材料和化学品中的重要性 (Vladimir A. Motornov et al., 2017)。

先进材料应用

研究还扩展到先进材料,例如使用杂双功能聚芴结构单元开发亮发射调谐纳米粒子。这项研究强调了 4-溴-3-氟苯乙烯在制造具有光电和纳米技术潜在应用的纳米材料中的作用 (Christoph S. Fischer, M. Baier, & S. Mecking, 2013)。

纳米结构制造

此外,4-溴-3-氟苯乙烯促进了纳米结构(例如通过软蚀刻嵌段共聚物模板制作的独立纳米线阵列)的制造。该应用证明了该化合物在纳米技术中的重要性,特别是在为电子和光子器件制造具有独特性能的纳米结构材料方面 (E. Crossland et al., 2006)。

安全和危害

未来方向

A related compound, poly(4-fluorostyrene), has been used as a high-performance dielectric electret for organic field effect transistors (OFETs) and non-volatile memories . This suggests potential applications for 4-Bromo-3-fluorostyrene in the field of electronics.

Relevant Papers The search results included a paper on the synthesis and characterization of novel copolymers of 4-fluorostyrene , and a paper on the use of poly(4-fluorostyrene) as a high-performance dielectric electret . These papers could provide further insights into the properties and potential applications of 4-Bromo-3-fluorostyrene.

作用机制

Mode of Action

The mode of action of 4-Bromo-3-fluorostyrene involves its interaction with other reactants in chemical reactions. For instance, styrene derivatives can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine . In these reactions, 4-Bromo-3-fluorostyrene can act as an electrophile, reacting with nucleophiles .

Result of Action

The result of the action of 4-Bromo-3-fluorostyrene is the formation of new compounds through chemical reactions. For example, it can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine, leading to the synthesis of new compounds .

生化分析

Biochemical Properties

It is known that the compound can participate in various chemical reactions, such as bromination and nitration

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that the compound interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels

属性

IUPAC Name |

1-bromo-4-ethenyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRVXFZYXPTEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)

![{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid](/img/structure/B2630880.png)

![(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B2630882.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)

![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)

![6-Methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2630890.png)